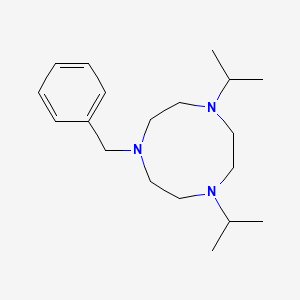
6-(Benzyloxy)hex-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)hex-3-en-2-one: is an organic compound with the molecular formula C13H16O2 It features a benzyl ether group attached to a hexenone backbone, making it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)hex-3-en-2-one can be achieved through several methods. One common approach involves the Grignard reaction . For instance, the preparation of a Grignard reagent from (3-bromopropoxy)methylbenzene and its subsequent reaction with a suitable enone can yield the desired product . The reaction typically requires dry tetrahydrofuran (THF) as a solvent and is carried out under an inert atmosphere of argon.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Benzyloxy)hex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, forming benzoic acid derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 6-(Benzyloxy)hex-3-en-2-ol.
Substitution: Various substituted benzyl ethers.
Aplicaciones Científicas De Investigación
Chemistry: 6-(Benzyloxy)hex-3-en-2-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound can be modified to produce bioactive molecules with potential therapeutic applications. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is also utilized in the development of materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)hex-3-en-2-one depends on its specific application
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
6-(Benzyloxy)hex-1-en-3-ol: Similar structure but with an alcohol group instead of a ketone.
6-(Benzyloxy)hex-1-en-3-one: Similar structure but with a different position of the double bond.
Uniqueness: 6-(Benzyloxy)hex-3-en-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
213009-70-2 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
6-phenylmethoxyhex-3-en-2-one |
InChI |
InChI=1S/C13H16O2/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-5,7-9H,6,10-11H2,1H3 |
Clave InChI |
ANMMYYPZHYWXIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


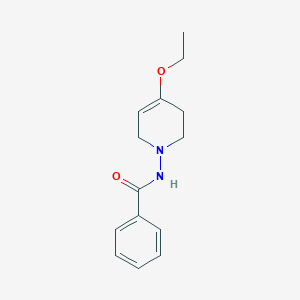
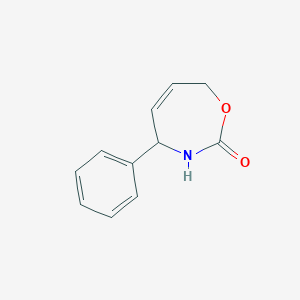
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)

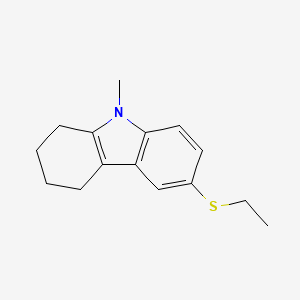
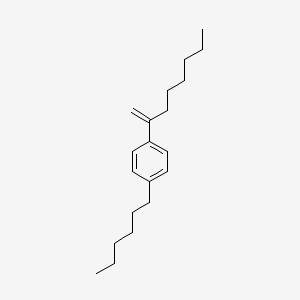


![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

